molecular formula C9H14ClN3 B3243470 N-butyl-2-chloro-6-methylpyrimidin-4-amine CAS No. 157361-45-0

N-butyl-2-chloro-6-methylpyrimidin-4-amine

Cat. No.: B3243470
CAS No.: 157361-45-0
M. Wt: 199.68 g/mol
InChI Key: KWIGZAFWRAKRCQ-UHFFFAOYSA-N
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Description

“N-butyl-2-chloro-6-methylpyrimidin-4-amine” is a chemical compound with the molecular formula C9H14ClN3 and a molecular weight of 199.68 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H14ClN3/c1-3-4-5-11-8-6-7 (2)12-9 (10)13-8/h6H,3-5H2,1-2H3, (H,11,12,13) . This indicates the specific arrangement of atoms in the molecule.


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 56-57 degrees . The compound is stored at room temperature .

Scientific Research Applications

1. Chlorination Reactions

N-butyl-2-chloro-6-methylpyrimidin-4-amine's role in chlorination reactions has been highlighted in research. The effect of tertiary amines like triethylamine, tri-n-propylamine, and tri-n-butylamine on the chlorination of 6-methyluracil by phosphorus oxychloride was studied, indicating the influence of different amines on product yield and orientation in such reactions (Gershon, Grefig, & Clarke, 1987).

2. Molecular and Crystal Structures

Another aspect of this compound's scientific application is in understanding molecular and crystal structures. The study of isomeric compounds like benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine has revealed details about conformational differences leading to multiple molecules within structures, stabilized by hydrogen-bonding interactions (Odell, McCluskey, Failes, & Tiekink, 2007).

Safety and Hazards

The safety information for “N-butyl-2-chloro-6-methylpyrimidin-4-amine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302) or causes skin irritation (H315).

Properties

IUPAC Name

N-butyl-2-chloro-6-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3/c1-3-4-5-11-8-6-7(2)12-9(10)13-8/h6H,3-5H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIGZAFWRAKRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC(=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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